

# An In-depth Technical Guide to the Spectroscopic Data of Oxocan-5-one

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## Compound of Interest

Compound Name: Oxocan-5-one

Cat. No.: B2910558

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This technical guide provides a detailed overview of the expected spectroscopic data for **Oxocan-5-one** (CAS No: 37727-93-8), a heterocyclic organic compound. Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted spectroscopic values and general methodologies for data acquisition. The information herein serves as a valuable resource for the identification and characterization of **Oxocan-5-one** in a research and development setting.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Oxocan-5-one**. These predictions are based on established principles of spectroscopy and data from analogous cyclic ketones and ethers.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **Oxocan-5-one**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H2, H8	3.6 - 3.8	Triplet	4H
H3, H7	1.7 - 1.9	Multiplet	4H
H4, H6	2.5 - 2.7	Triplet	4H

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Oxocan-5-one**

Carbon Position	Chemical Shift ( $\delta$ , ppm)
C5 (C=O)	205 - 215
C2, C8	65 - 75
C4, C6	40 - 50
C3, C7	25 - 35

Note: Predicted chemical shifts are relative to TMS at 0 ppm.

Table 3: Predicted Infrared (IR) Absorption Frequencies for **Oxocan-5-one**

Functional Group	Absorption Range ( $\text{cm}^{-1}$ )	Intensity
C=O (Ketone)	1705 - 1725	Strong
C-O-C (Ether)	1070 - 1150	Strong
C-H (Aliphatic)	2850 - 3000	Medium to Strong

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for **Oxocan-5-one**

m/z	Proposed Fragment
128	$[M]^+$ (Molecular Ion)
100	$[M - CO]^+$
99	$[M - C_2H_5]^+$
84	$[M - C_2H_4O]^+$
71	$[M - C_3H_5O]^+$
55	$[C_4H_7]^+$

Note: Fragmentation patterns are predicted based on typical cleavage of cyclic ketones and ethers under electron ionization (EI) conditions. Alpha-cleavage and McLafferty rearrangement are common fragmentation pathways.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for **Oxocan-5-one**. These are standard procedures that can be adapted based on the specific instrumentation and sample characteristics.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **Oxocan-5-one** (5-10 mg) is dissolved in a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ , 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **$^1H$  NMR Acquisition:**
  - The spectrometer is tuned to the proton frequency.
  - A standard one-pulse sequence is used.
  - Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

- Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - The spectrometer is tuned to the carbon-13 frequency.
  - Proton decoupling is applied to simplify the spectrum.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .
  - A longer relaxation delay may be necessary for quaternary carbons.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.

## 2. Infrared (IR) Spectroscopy

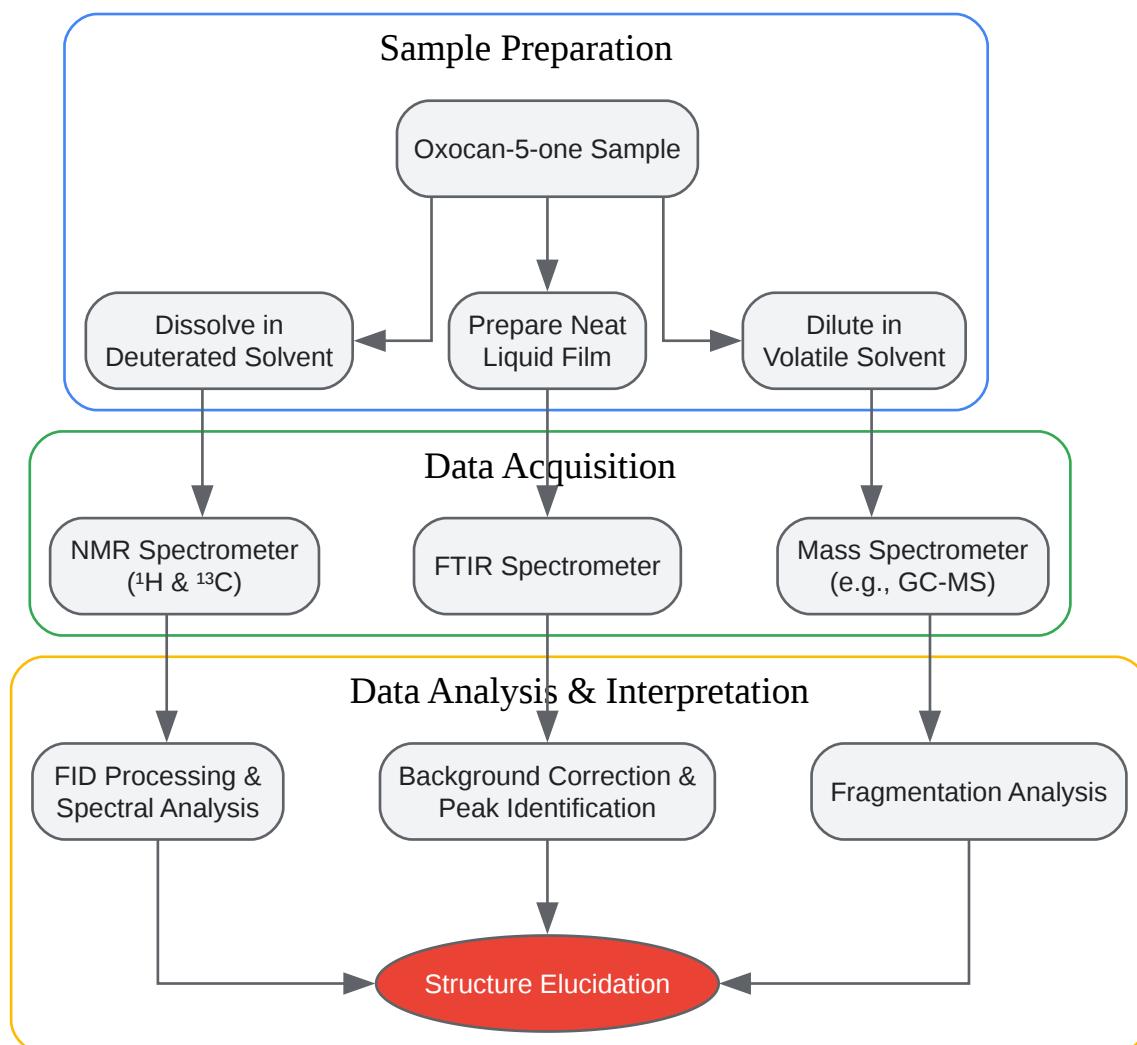
- Sample Preparation (Neat Liquid): If **Oxocan-5-one** is a liquid at room temperature, a drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the clean salt plates is collected.
  - The sample is placed in the spectrometer's sample compartment.
  - The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## 3. Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **Oxocan-5-one** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for volatile, thermally stable compounds.<sup>[4][5]</sup> In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.<sup>[4][5]</sup>
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Oxocan-5-one**.



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Caption: Workflow for Spectroscopic Analysis of **Oxocan-5-one**.

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